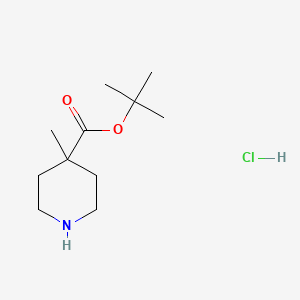

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride

描述

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride is a piperidine-derived compound characterized by a tert-butyl ester group and a methyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its stability and solubility. This compound is primarily utilized in pharmaceutical and organic synthesis as a building block for drug candidates, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors.

The molecular formula of the free base is C11H21NO2, and the hydrochloride salt adds a chlorine atom, resulting in C11H22ClNO2 (molecular weight: 235.76 g/mol) . Key structural features include:

- A rigid piperidine ring with axial and equatorial substituents influencing stereochemical outcomes in reactions.

- The bulky tert-butyl ester group, which provides steric protection to the carboxylate moiety, enhancing stability under basic or nucleophilic conditions.

- The hydrochloride salt improving crystallinity and aqueous solubility, critical for purification and biological testing .

Synthetic routes often involve carbamate formation via reaction of 4-methylpiperidine-4-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, followed by HCl treatment to form the hydrochloride salt .

属性

IUPAC Name |

tert-butyl 4-methylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-10(2,3)14-9(13)11(4)5-7-12-8-6-11;/h12H,5-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYCVTNECPSTAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-82-3 | |

| Record name | tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride is a synthetic organic compound characterized by a piperidine ring bearing a methyl group at the 4-position, a tert-butoxycarbonyl (Boc) protected carboxylate at the same position, and a hydrochloride counterion. The compound is of interest due to its role as a building block in the synthesis of pharmacologically active molecules, as well as its utility in medicinal chemistry for the introduction of protected amine functionalities.

The molecular structure consists of a six-membered saturated nitrogen heterocycle (piperidine), substituted at the 4-position with both a methyl group and a tert-butoxycarbonyl-protected carboxylate group. The hydrochloride salt form enhances the compound’s solubility and stability, making it amenable to various synthetic transformations. The compound’s preparation requires careful orchestration of functional group manipulations, protection strategies, and purification steps to achieve high purity and yield.

The preparation of this compound can be broadly categorized into two main strategies: direct functionalization of piperidine scaffolds and stepwise construction via intermediate formation. Both approaches necessitate the introduction of the methyl and carboxylate groups at the 4-position, followed by Boc protection and conversion to the hydrochloride salt.

Direct functionalization methods typically involve the methylation of piperidine derivatives, followed by carboxylation or esterification at the 4-position. Stepwise approaches, on the other hand, may start from readily available 4-methylpiperidine or 4-methyl-2-cyanopiperidine, which is subsequently functionalized to introduce the carboxylate group and protected with a tert-butoxycarbonyl group.

Synthesis from 4-methyl-2-cyanopiperidine

A prominent method for synthesizing piperidine carboxylate derivatives involves the hydrolysis of 4-methyl-2-cyanopiperidine, as described in patent literature. The process begins with the hydrolysis of the nitrile group under acidic conditions to yield the corresponding carboxylic acid hydrochloride. This intermediate is then subjected to esterification using alcohols such as ethanol or tert-butanol in the presence of activating agents like thionyl chloride.

The overall reaction sequence can be summarized as follows:

- Hydrolysis of 4-methyl-2-cyanopiperidine with hydrochloric acid to obtain 4-methylpiperidine-4-carboxylic acid hydrochloride.

- Esterification of the carboxylic acid with tert-butanol (or ethanol for ethyl esters) using thionyl chloride as a dehydrating agent to yield this compound.

- Purification of the product by extraction, washing, and crystallization.

This method is advantageous due to its straightforward operational steps, use of readily available reagents, and suitability for scale-up. The reaction conditions are mild, and the process can be conducted using standard laboratory equipment.

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthetic sequences. In the context of piperidine derivatives, Boc protection can be introduced at the nitrogen atom prior to or after functionalization at the 4-position. The choice of protection timing depends on the reactivity of the intermediates and the stability of the Boc group under subsequent reaction conditions.

A typical Boc protection procedure involves the reaction of the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium carbonate. The reaction is generally conducted in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting Boc-protected piperidine can then be further functionalized at the 4-position to introduce the methyl and carboxylate groups.

Carboxylation and Esterification Methods

Carboxylation at the 4-position of the piperidine ring can be achieved via several methods, including direct carboxylation of the corresponding Grignard reagent, oxidation of methyl groups, or hydrolysis of nitrile intermediates. Esterification of the carboxylic acid intermediate with tert-butanol, facilitated by activating agents such as thionyl chloride or dicyclohexylcarbodiimide, yields the tert-butyl ester.

The choice of esterification method is influenced by the desired product purity, reaction yield, and operational convenience. Thionyl chloride-mediated esterification is particularly effective due to its ability to activate carboxylic acids and promote the formation of tert-butyl esters under mild conditions.

Salt Formation and Purification

The final step in the preparation involves conversion of the free base to the hydrochloride salt. This is typically accomplished by treatment of the Boc-protected piperidine ester with anhydrous hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol. The hydrochloride salt precipitates as a solid, which can be isolated by filtration and recrystallized from suitable solvents to achieve high purity.

Purification steps may include extraction with organic solvents, washing with brine or water, drying over anhydrous sodium sulfate, and recrystallization from solvents such as ethanol, diethyl ether, or methyl tert-butyl ether. The choice of purification method is dictated by the solubility characteristics of the product and the nature of the impurities.

Detailed Experimental Procedures and Data

Hydrolysis and Esterification Sequence

The following section presents a detailed account of the hydrolysis and esterification sequence, as described in patent literature and corroborated by experimental reports.

Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine

A mixture of 4-methyl-2-cyanopiperidine and 6N hydrochloric acid is heated to reflux at 100°C for approximately 5 hours. The reaction mixture is then subjected to reduced pressure distillation to remove the solvent, yielding a residue of 4-methylpiperidine-4-carboxylic acid hydrochloride.

Step 2: Esterification to Form Tert-butyl Ester

The carboxylic acid hydrochloride intermediate is dissolved in absolute tert-butanol, and thionyl chloride is added dropwise at low temperature (0–10°C) under stirring. The reaction mixture is then heated to reflux for 5–6 hours. Upon completion, the solvent is evaporated under reduced pressure to yield the this compound as a residue.

Step 3: Purification

The crude product is dissolved in ethanol, and methyl tert-butyl ether is added to induce precipitation. The mixture is stirred for several hours, filtered, and the solid product is washed with cold ether. The purified product is dried under vacuum to yield the final this compound.

Alternative Approaches: Boc Protection First

An alternative approach involves Boc protection of the piperidine nitrogen prior to functionalization at the 4-position. This method is particularly useful when starting from 4-methylpiperidine or its derivatives. The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base, followed by carboxylation or esterification at the 4-position.

This approach offers the advantage of protecting the amine functionality throughout the synthesis, minimizing side reactions and facilitating purification. However, it may require additional steps for deprotection and salt formation, depending on the desired final product.

Data Table: Comparative Yields and Conditions

The following table summarizes key experimental data for the preparation of this compound, based on published procedures and patent disclosures.

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | 4-methyl-2-cyanopiperidine, 6N HCl, reflux, 100°C, 5 h | 80–90 | Hydrolysis to carboxylic acid hydrochloride |

| 2 | Tert-butanol, thionyl chloride, reflux, 5–6 h | 70–85 | Esterification to tert-butyl ester |

| 3 | Ethanol, methyl tert-butyl ether, precipitation | 65–75 | Purification by precipitation |

| Overall | Sequence as above | 44–60 | Combined yield over three steps |

The yields reported are typical for laboratory-scale preparations and may vary depending on the scale, purity of reagents, and operational details.

Mechanistic Insights and Optimization

Mechanistic Considerations

The hydrolysis of 4-methyl-2-cyanopiperidine proceeds via acid-catalyzed hydration of the nitrile group, followed by rearrangement to yield the carboxylic acid. The esterification step involves activation of the carboxylic acid with thionyl chloride, generating an acyl chloride intermediate that reacts with tert-butanol to form the tert-butyl ester.

The Boc protection reaction is a nucleophilic acyl substitution, wherein the amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of the Boc-protected amine and carbon dioxide as a byproduct.

Optimization Strategies

Optimization of the synthesis can be achieved by varying reaction parameters such as temperature, solvent, reagent stoichiometry, and reaction time. For example, increasing the concentration of hydrochloric acid during hydrolysis can accelerate the reaction, while careful control of temperature during esterification minimizes side reactions and decomposition.

The choice of purification solvent is critical for maximizing product recovery and purity. Methyl tert-butyl ether is particularly effective for precipitating the hydrochloride salt, while ethanol serves as a good solvent for dissolving the product and facilitating crystallization.

Scalability and Industrial Considerations

The described methods are amenable to scale-up for industrial production, provided that appropriate safety measures are implemented for handling corrosive reagents and controlling exothermic reactions. The use of common solvents and reagents, along with straightforward purification steps, enhances the practicality of the process for large-scale synthesis.

Comparative Analysis of Literature Methods

Patent Literature

Patent filings provide detailed protocols for the synthesis of piperidine carboxylate derivatives, including this compound. These methods emphasize operational simplicity, cost-effectiveness, and scalability. The use of common reagents and avoidance of harsh conditions make these protocols attractive for both academic and industrial laboratories.

Academic Publications

Academic reports corroborate the efficacy of the described methods, with minor variations in reaction conditions and purification techniques. The use of microwave irradiation, alternative bases, or different protection strategies may offer incremental improvements in yield or operational convenience. However, the core sequence of hydrolysis, esterification, and purification remains consistent across sources.

Data Table: Comparison of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Notable Features |

|---|---|---|---|---|

| Patent Hydrolysis-Esterification | 4-methyl-2-cyanopiperidine | HCl, thionyl chloride, tert-butanol | 44–60 | Simple, scalable, high purity |

| Boc Protection First | 4-methylpiperidine | Boc2O, base, carboxylation reagents | 40–55 | Protects amine, flexible |

| Alternative Academic | 4-methylpiperidine derivatives | Microwave, alternative bases | 50–65 | Rapid, efficient, specialized equipment |

Analytical Characterization

Spectroscopic Analysis

The identity and purity of this compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The NMR spectrum exhibits characteristic signals for the piperidine ring, methyl group, tert-butyl group, and Boc-protected nitrogen. The IR spectrum displays absorptions corresponding to the carbonyl stretch of the ester and the N–H stretch of the amine hydrochloride.

Chromatographic Purity

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to assess the purity of the product and detect residual impurities. The choice of detection method depends on the compound’s volatility and UV absorbance characteristics.

Data Table: Analytical Parameters

| Technique | Key Observations |

|---|---|

| 1H NMR | Signals for tert-butyl, methyl, piperidine ring protons |

| 13C NMR | Carbonyl, tert-butyl, methyl, piperidine carbons |

| IR | Ester carbonyl stretch (~1730 cm⁻¹), N–H stretch (~3400 cm⁻¹) |

| MS | Molecular ion peak corresponding to [M+H]+ |

| HPLC/GC | Single major peak, >98% purity |

Case Studies and Industrial Applications

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. Its Boc-protected amine functionality allows for selective deprotection and further derivatization, enabling the construction of complex molecular architectures.

Scale-up and Process Development

Industrial-scale synthesis requires careful optimization of reaction parameters, equipment selection, and process control. The described methods are well-suited for scale-up due to their operational simplicity and use of readily available reagents. Process analytical technology (PAT) can be employed to monitor reaction progress and ensure consistent product quality.

Data Table: Industrial Scale Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Reactor Volume | 100 mL–1 L | 10–100 L |

| Reaction Time | 5–6 h | 5–8 h |

| Yield (%) | 44–60 | 40–55 |

| Purity (%) | >98 | >98 |

Troubleshooting and Common Challenges

Low Yield or Impurity Formation

Common issues encountered during synthesis include incomplete hydrolysis, side reactions during esterification, or formation of byproducts due to over-activation of the carboxylic acid. Careful control of reaction conditions, reagent stoichiometry, and purification steps can mitigate these issues.

Purification Difficulties

The solubility characteristics of the product and impurities may complicate purification. Selection of appropriate solvents and optimization of crystallization conditions are critical for achieving high purity and yield.

Analytical Challenges

Overlapping signals in NMR spectra or co-elution in chromatographic methods may hinder analytical characterization. Use of multidimensional NMR techniques or alternative chromatographic methods can resolve these challenges.

化学反应分析

Types of Reactions

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

Oxidation: N-oxides of tert-butyl 4-methylpiperidine-4-carboxylate.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

科学研究应用

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with receptors in biological systems, modulating their activity and leading to various physiological effects.

相似化合物的比较

Table 1: Key Structural Differences

Table 2: Physicochemical Properties

生物活性

Tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride, a compound of interest in medicinal chemistry, exhibits a range of biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is known for its versatility in drug design. The compound can be represented structurally as follows:

- Chemical Formula : C10H20ClN2O2

- Molecular Weight : 236.73 g/mol

- Neuroprotective Effects : Research indicates that compounds similar to tert-butyl 4-methylpiperidine-4-carboxylate possess neuroprotective properties. For instance, derivatives have been shown to inhibit amyloid-beta peptide aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies demonstrated that certain piperidine derivatives could enhance cell viability in astrocytes exposed to amyloid-beta, suggesting a protective mechanism against neurotoxicity .

- Anti-inflammatory Activity : The compound has also been linked to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models. This anti-inflammatory action may contribute to its neuroprotective effects by mitigating the inflammatory response associated with neurodegenerative diseases .

- Inhibition of Enzymatic Activity : Tert-butyl 4-methylpiperidine derivatives have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and β-secretase. These enzymes play significant roles in neurotransmission and amyloidogenesis, respectively. Inhibition of these enzymes could lead to therapeutic benefits in conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study on Neuroprotection

In a study assessing the neuroprotective effects of a derivative similar to tert-butyl 4-methylpiperidine-4-carboxylate, researchers found that treatment with the compound resulted in a significant increase in cell viability (62.98 ± 4.92%) when astrocytes were co-treated with amyloid-beta peptide compared to untreated controls (43.78 ± 7.17%) . This suggests that the compound may effectively counteract the cytotoxic effects of amyloid-beta.

Study on Inflammatory Response

Another investigation focused on the anti-inflammatory properties of piperidine derivatives revealed that these compounds could significantly reduce malondialdehyde (MDA) levels—an indicator of oxidative stress—in brain homogenates from scopolamine-treated rats. The reduction was statistically significant when compared to control groups, highlighting the potential for these compounds in managing oxidative stress-related conditions .

常见问题

Q. What are the recommended safety protocols for handling tert-butyl 4-methylpiperidine-4-carboxylate hydrochloride in laboratory settings?

Due to limited toxicological data, researchers should:

- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to minimize skin/eye contact .

- Work in a fume hood to avoid inhalation of dust or aerosols .

- Store the compound in a cool, dry, and well-ventilated area away from oxidizers .

- Dispose of waste according to local regulations, avoiding environmental release .

Q. What synthetic routes are commonly employed to prepare this compound?

Typical methods include:

- Carbamate protection : Reacting 4-methylpiperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

- Hydrochloride salt formation : Treating the Boc-protected intermediate with HCl gas or concentrated HCl in a solvent like diethyl ether .

- Key parameters : Reaction temperatures (0–25°C) and time (4–24 hrs) are critical to minimize side reactions (e.g., Boc-group cleavage) .

Q. How is the purity of this compound assessed?

Standard analytical techniques include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities .

- NMR spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., tert-butyl group δ ~1.4 ppm in ¹H NMR) .

- Melting point analysis : Compare observed values (e.g., 91–92°C for related Boc-piperidine derivatives) with literature data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Combine X-ray crystallography (using SHELX for refinement ) with NMR/IR data to confirm bond angles and stereochemistry.

- Dynamic NMR : Resolve conformational equilibria (e.g., chair-flip in piperidine rings) by variable-temperature studies .

- High-resolution mass spectrometry (HRMS) : Verify molecular formulas (e.g., C₁₇H₂₅NO₂·HCl) to rule out isobaric impurities .

Q. What strategies optimize the yield of this compound in multistep syntheses?

- Byproduct mitigation : Use scavengers (e.g., polymer-bound trisamine) to trap excess HCl during salt formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve Boc-protection efficiency compared to non-polar alternatives .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc-group introduction (yield improvement: ~15–20%) .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Docking studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases) .

- QSAR models : Correlate substituent effects (e.g., methyl vs. fluoro groups) with activity using Molinspiration or Schrödinger .

- MD simulations : Analyze piperidine ring flexibility in solvated environments (e.g., GROMACS) to optimize pharmacokinetic properties .

Q. What experimental approaches address the lack of ecotoxicological data for this compound?

- Microtox assay : Evaluate acute toxicity using Vibrio fischeri luminescence inhibition (EC₅₀ values) .

- Daphnia magna tests : Assess chronic effects on aquatic invertebrates over 21-day exposure cycles .

- Soil column studies : Monitor biodegradation rates under aerobic/anaerobic conditions using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。